

HCFC-225da physical properties and safety data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,2-Dichloro-1,1,3,3,3-pentafluoropropane
Cat. No.:	B1293494

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties and Safety of HCFC-225ca (3,3-Dichloro-1,1,1,2,2-pentafluoropropane)

Introduction

3,3-Dichloro-1,1,1,2,2-pentafluoropropane, commonly known as HCFC-225ca, is a hydrochlorofluorocarbon identified by the CAS Registry Number 422-56-0.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) With a molecular formula of C₃HCl₂F₅ and a molecular weight of approximately 202.94 g/mol, it was historically used as a cleaning agent and solvent, often as a replacement for CFC-113.[\[3\]](#)[\[4\]](#)[\[5\]](#) [\[6\]](#)[\[7\]](#) HCFC-225ca is one of two primary isomers of HCFC-225, the other being HCFC-225cb; commercial products were often a mixture of these isomers.[\[8\]](#) Due to its chemical composition, HCFC-225ca is classified as a Class II ozone-depleting substance (ODS) and has been subject to a global phase-out under the Montreal Protocol.[\[7\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) This guide provides a comprehensive overview of its physical properties, environmental impact, safety data, and the experimental protocols used to determine its toxicity.

Section 1: Physical and Chemical Properties

HCFC-225ca is a colorless and odorless liquid under standard conditions.[\[3\]](#)[\[5\]](#)[\[12\]](#) It is nonflammable and generally chemically inert, though it can react under specific conditions.[\[5\]](#)[\[12\]](#)[\[13\]](#)

Property	Value	Reference(s)
Molecular Formula	C3HCl2F5	[2][4][14]
Molecular Weight	202.94 g/mol	[1][5][6]
Appearance	Colorless, odorless liquid	[3][5][12]
Melting Point	-94.0 °C	[1][2][15]
Boiling Point	51.0 - 53.3 °C at 760 mmHg	[1][2][15]
Density	1.55 g/cm³ at 25 °C	[1][2][16]
Vapor Pressure	240 mmHg at 25 °C	[3][5]
Water Solubility	Slightly soluble	[12][13]
Octanol/Water Partition Coefficient (logP)	2.988	[6]
Refractive Index	1.3248	[1][2]

Section 2: Environmental Properties

The presence of chlorine in the HCFC-225ca molecule makes it an ozone-depleting substance. [17][18] While its potential is significantly lower than that of CFCs, its impact is sufficient to warrant regulation.[7][19] Its release into the atmosphere contributes to the degradation of stratospheric ozone.[11]

Property	Value	Reference(s)
Ozone Depletion Potential (ODP)	0.025	[10]
Global Warming Potential (GWP, 100-year)	122	[10]
Atmospheric Lifetime	1.9 years	[10]

Section 3: Safety and Toxicology Data

Summary of Toxicological Data

Acute toxicity studies indicate that HCFC-225ca has very low toxicity via inhalation, oral, and dermal routes.[20][21] It is not found to be mutagenic or teratogenic in standardized tests.[8] [20][21]

Toxicological Endpoint	Species	Value	Reference(s)
Acute Inhalation Toxicity (LC50, 4-hr)	Rat	37,300 ppm	[3][8][22]
Acute Oral Toxicity (LD50)	Rat	> 5,000 mg/kg	[21][22]
Acute Dermal Toxicity (LD50)	Rat	> 2,000 mg/kg	[21][22]
Ames Mutagenicity Assay	N/A	Not mutagenic	[8]
Chromosomal Aberration Assay	N/A	Not clastogenic	[8]
Teratogenicity	N/A	Not teratogenic	[20][21]

Health Hazards

- **Inhalation:** High concentrations of vapor can displace oxygen, leading to dizziness, headaches, nausea, loss of consciousness, and potentially death from asphyxiation.[20][21] Overexposure may also result in central nervous system (CNS) depression and cardiac arrhythmia.[20][21] Narcotic-like effects were observed in animal studies during exposure but resolved quickly after exposure ceased.[8]
- **Skin Contact:** Prolonged or repeated contact can cause skin irritation, redness, pain, and dermatitis due to the defatting and drying of the skin.[20][21]
- **Eye Contact:** The liquid and its vapors can cause eye irritation, redness, and conjunctivitis. [20][21]

- **Ingestion:** Swallowing small amounts is unlikely to cause harmful effects, but ingestion of large quantities may lead to abdominal pain, nausea, and vomiting.[20]
- **Chronic Effects:** Subchronic inhalation studies in animals have shown that repeated exposure can lead to liver effects, including enlargement and the induction of peroxisomes. [20][21] HCFC-225ca was observed to be more potent in causing these liver effects than its isomer, HCFC-225cb.[20][21]

Reactivity and Stability

HCFC-225ca is chemically stable under normal conditions.[16] However, it can react violently with strong reducing agents, such as active metals.[5][12][13] When exposed to high temperatures or flames, it may decompose to form toxic and corrosive products, including hydrochloric and hydrofluoric acids and potentially carbonyl halides.[20]

Section 4: Experimental Protocols

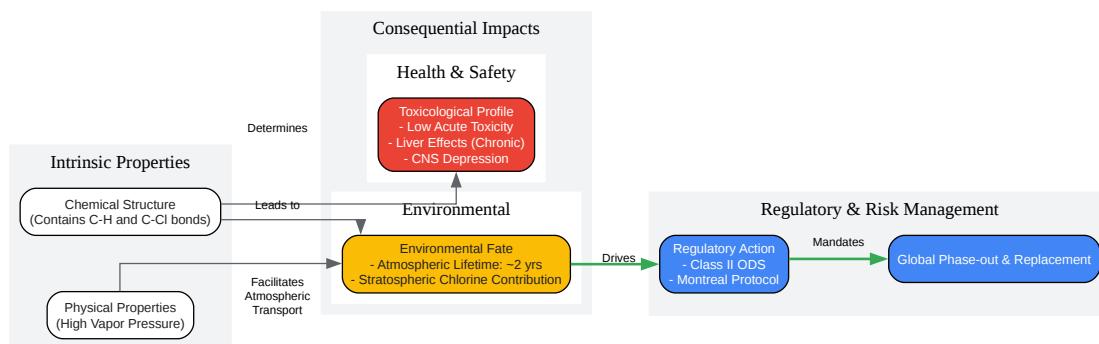
The toxicological data presented in this guide are derived from standardized laboratory studies. While the specific, detailed protocols from the original research are proprietary, they generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Inhalation Toxicity (LC50) Study

The 4-hour LC50 value of 37,300 ppm for HCFC-225ca was determined in rats.[3][8] A representative methodology for this type of study, based on OECD Test Guideline 403, is as follows:

- **Objective:** To determine the median concentration (LC50) of a substance that causes mortality in 50% of a test animal population during a 4-hour exposure period.
- **Animal Model:** Young adult Sprague-Dawley rats are typically used, with an equal number of males and females.
- **Exposure:** Animals are placed in whole-body exposure chambers. The test substance is introduced as a vapor at several predetermined concentrations. A control group is exposed to filtered air only.

- Duration: The exposure period is a continuous 4 hours.
- Observations: Animals are monitored for clinical signs of toxicity during and after exposure. Following exposure, they are observed for a period of 14 days for any signs of delayed toxicity or mortality.
- Endpoint: The number of mortalities at each concentration level is recorded, and the LC50 value is calculated using appropriate statistical methods.


Subchronic Inhalation Study

The effects of repeated exposure to HCFC-225ca were evaluated in a 4-week (28-day) inhalation study in rats.^[8] The study design involved exposing male and female rats to HCFC-225ca concentrations of 0, 50, 500, or 5000 ppm for 6 hours per day, 5 days per week.^[8]

- Objective: To evaluate the adverse effects of repeated, daily inhalation of a substance over a 28-day period.
- Animal Model: Rats are typically used as the test species.
- Exposure Protocol: Animals are subjected to whole-body inhalation of the test substance for 6 hours/day, 5 days/week for 4 weeks. A control group is exposed to air only.
- In-life Monitoring: Throughout the study, animals are observed daily for signs of toxicity. Body weight and food consumption are measured weekly.
- Terminal Procedures: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis. Animals are then euthanized, and a full necropsy is performed.
- Endpoint Analysis: Organs are weighed, and tissues are examined microscopically (histopathology) to identify any treatment-related changes. In the case of HCFC-225ca, key findings included increased liver weight and microscopic evidence of hepatocyte hypertrophy.^[8]

Section 5: Visualization

The following diagram illustrates the logical relationship between the chemical properties of HCFC-225ca, its environmental and health impacts, and the resulting regulatory actions.

[Click to download full resolution via product page](#)

Caption: Logical workflow from HCFC-225ca's properties to its environmental impact and regulatory phase-out.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy HCFC 225 | 135151-96-1 [smolecule.com]

- 2. CAS#:422-56-0 | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | ChemsrC [chemsrc.com]
- 3. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane - Hazardous Agents | Haz-Map [haz-map.com]
- 4. 422-56-0 CAS MSDS (3,3-Dichloro-1,1,1,2,2-pentafluoropropane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | C3HCl2F5 | CID 61112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propane, 3,3-dichloro-1,1,1,2,2-pentafluoro- (CAS 422-56-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. epa.gov [epa.gov]
- 8. Inhalation toxicity and genotoxicity of hydrochlorofluorocarbon (HCFC)-225ca and HCFC-225cb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. techspray.com [techspray.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | 422-56-0 [chemicalbook.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fexa.io [fexa.io]
- 18. The Real Impact of Refrigerants on Environment: Facts & Solutions [parkerandsons.com]
- 19. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. farnell.com [farnell.com]
- 21. farnell.com [farnell.com]
- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [HCFC-225da physical properties and safety data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293494#hcfc-225da-physical-properties-and-safety-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com